molecular formula C7H8N2O3S B12586335 Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate

Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate

Cat. No.: B12586335
M. Wt: 200.22 g/mol
InChI Key: DILXOGLCYLUBOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate typically involves the reaction of ethyl acetoacetate with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles .

Scientific Research Applications

Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate

InChI

InChI=1S/C7H8N2O3S/c1-2-12-5(10)3-4-6(11)9-7(8)13-4/h3H,2H2,1H3,(H2,8,9,11)

InChI Key

DILXOGLCYLUBOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1C(=O)N=C(S1)N

Origin of Product

United States

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